Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Esterification: The carboxylic acid group can be esterified using ethanol and a suitable acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate can be compared with other benzofuran derivatives to highlight its uniqueness:
Benzofuran: The parent compound, lacking the trifluoromethyl and ester groups, has different chemical and biological properties.
5-Hydroxybenzofuran: Similar structure but lacks the trifluoromethyl and ester groups, resulting in different reactivity and biological activity.
2-(4-Trifluoromethylphenyl)benzofuran:
The presence of the trifluoromethyl group and the ester functionality in this compound imparts unique properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H13F3O4 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H13F3O4/c1-2-24-17(23)15-13-9-12(22)7-8-14(13)25-16(15)10-3-5-11(6-4-10)18(19,20)21/h3-9,22H,2H2,1H3 |
InChI Key |
TWUZDIJHLDKBAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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